molecular formula C24H20F2N6O B2941742 1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 1251634-30-6

1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Cat. No.: B2941742
CAS No.: 1251634-30-6
M. Wt: 446.462
InChI Key: GATXBMRFULITED-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecules of similar compounds are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .

Scientific Research Applications

Analytical Method Development

Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate (IM) and related substances, including N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide. This method demonstrated effectiveness for quality control of IM, showcasing the analytical application of this compound in ensuring the purity and quality of pharmaceutical substances (Ye et al., 2012).

Anticancer Research

Histone Deacetylase Inhibitor for Cancer Treatment Another significant application of this compound is in the development of cancer therapeutics. MGCD0103, a variant of this compound, has been identified as an orally active histone deacetylase (HDAC) inhibitor with potential as an anticancer drug. It selectively inhibits HDACs at submicromolar concentrations, affecting cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Antimicrobial and Antitumor Activities

Enaminones as Building Blocks for Antitumor and Antimicrobial Agents Enaminones derived from the chemical structure of N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide have been synthesized and evaluated for their antitumor and antimicrobial activities. These compounds exhibited inhibitory effects comparable to those of standard treatments, highlighting their potential in developing new therapeutic agents (Riyadh, 2011).

Drug Discovery and Design

Drug-likeness Approach for Histamine H3 Receptor Ligands A study focusing on the drug-likeness and development of potential ligands for the histamine H3 receptor included derivatives of this compound. It aimed at improving affinity and selectivity towards H3 receptors, contributing to the understanding of structure-activity relationships in drug design (Sadek et al., 2014).

Metabolism and Safety Studies

Glucokinase Activator Metabolism and Safety Testing The metabolites of a glucokinase activator, structurally related to N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide, were studied for safety testing. The study provided insights into the oxidative and hydrolytic pathways of metabolism, highlighting the importance of such compounds in understanding drug metabolism and safety (Sharma et al., 2014).

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[1-(4-fluorophenyl)-5-pyridin-4-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N6O/c25-18-5-7-19(8-6-18)32-23(17-9-11-27-12-10-17)22(28-29-32)24(33)31-15-13-30(14-16-31)21-4-2-1-3-20(21)26/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATXBMRFULITED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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